Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate typically involves the reaction of 4-methyl-5-phenyloxazole with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
33123-96-5 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
benzyl N-(4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C18H16N2O3/c1-13-16(15-10-6-3-7-11-15)23-17(19-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21) |
InChI Key |
ASKZFHHEVMXUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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